Superior P-gp Efflux Inhibition in Caco-2 Monolayer vs. Labrasol
Gelucire 44/14 demonstrates significantly greater inhibition of P-glycoprotein (P-gp) mediated efflux compared to Labrasol ALF in a Caco-2 monolayer model. While Labrasol reduced the P-gp-mediated transport of rhodamine 123 to 83% of the control, Gelucire 44/14 exhibited a much more pronounced effect, reducing permeability to just 34% [1]. This near-total inhibition of efflux is critical for enhancing the oral absorption of P-gp substrate drugs.
| Evidence Dimension | P-gp mediated transport of rhodamine 123 |
|---|---|
| Target Compound Data | 34% permeability relative to control |
| Comparator Or Baseline | Labrasol ALF: 83% permeability relative to control |
| Quantified Difference | 2.44-fold greater reduction in efflux (34% vs. 83% residual transport) |
| Conditions | Caco-2 monolayer model; saline buffer |
Why This Matters
This quantifiable difference in P-gp inhibition directly translates to higher intestinal permeability and potentially greater oral bioavailability for BCS Class II and IV drugs that are P-gp substrates.
- [1] Dubray O, Jannin V, Demarne F, Pellequer Y, Lamprecht A, Béduneau A. In-vitro investigation regarding the effects of Gelucire® 44/14 and Labrasol® ALF on the secretory intestinal transport of P-gp substrates. Int J Pharm. 2016;515(1-2):293-299. View Source
